Diethyl 2-(cyclopropylmethylene)malonate
CAS No.:
Cat. No.: VC13667985
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O4 |
|---|---|
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | diethyl 2-(cyclopropylmethylidene)propanedioate |
| Standard InChI | InChI=1S/C11H16O4/c1-3-14-10(12)9(7-8-5-6-8)11(13)15-4-2/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | APXMTKNMFLZJAG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=CC1CC1)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(=CC1CC1)C(=O)OCC |
Introduction
Synthesis Methods
The synthesis of diethyl 2-(cyclopropylmethylene)malonate typically involves the reaction of diethyl malonate with a cyclopropylmethylene halide in the presence of a base. This process is similar to the synthesis of other malonate derivatives, where the formation of an enolate intermediate is crucial for the nucleophilic substitution reaction.
Synthesis Steps:
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Preparation of Enolate Intermediate: Diethyl malonate is treated with a strong base (e.g., sodium ethoxide) to form the enolate.
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Nucleophilic Substitution: The enolate reacts with a cyclopropylmethylene halide to form the desired product.
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Purification: The product is purified using techniques such as flash chromatography.
Chemical Reactions and Applications
Diethyl 2-(cyclopropylmethylene)malonate can undergo various chemical reactions typical of malonate esters, including alkylation, hydrolysis, and decarboxylation. These reactions make it a versatile intermediate in organic synthesis.
Types of Reactions:
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Alkylation: Further alkylation at the methylene group is possible.
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Hydrolysis: Acidic or basic hydrolysis yields the corresponding malonic acid derivative.
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Decarboxylation: Heating can lead to decarboxylation, forming cyclopropylmethylene acetic acid.
Applications:
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Organic Synthesis: Used as a building block for more complex molecules.
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Drug Discovery: Potential intermediate in pharmaceutical synthesis.
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Catalysis: Employed in catalytic reactions to enhance efficiency and selectivity.
Biological Activity and Potential
While specific biological activity data for diethyl 2-(cyclopropylmethylene)malonate is scarce, compounds with similar structures have shown promise in medicinal chemistry. The cyclopropane ring can contribute to unique biological interactions, potentially leading to anti-inflammatory or analgesic effects.
Comparison with Similar Compounds
Diethyl 2-(cyclopropylmethylene)malonate differs from its analogs like diethyl 2-(cyclopropylmethyl)malonate primarily in the methylene group's substitution pattern. This difference affects the compound's reactivity and stability.
| Compound | Structure | Reactivity |
|---|---|---|
| Diethyl 2-(cyclopropylmethylene)malonate | Cyclopropylmethylene group | High reactivity due to strained cyclopropane ring |
| Diethyl 2-(cyclopropylmethyl)malonate | Cyclopropylmethyl group | Lower reactivity compared to cyclopropylmethylene derivatives |
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